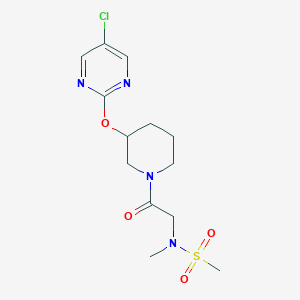

N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Description

Historical Development of Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, has been a cornerstone of drug discovery since the isolation of alloxan in 1818. Early 20th-century research identified pyrimidine derivatives as critical components of nucleic acids, spurring interest in their biological roles. By the 1950s, synthetic pyrimidine analogs like 5-fluorouracil (5-FU) emerged as pioneering chemotherapeutic agents, inhibiting thymidylate synthase and disrupting DNA synthesis in cancer cells.

The structural versatility of pyrimidines enables diverse substitutions, fostering activity across therapeutic areas:

- Antimicrobials : Pyrimidine-thiazole hybrids inhibit bacterial DNA gyrase.

- Anticancer agents : Chlorine-substituted pyrimidines (e.g., 5-chlorouracil derivatives) enhance cytotoxicity by modulating topoisomerase II activity.

- Anti-inflammatory compounds : Pyrimidine-pyrrole hybrids selectively inhibit cyclooxygenase-2 (COX-2).

Recent advances in cross-coupling chemistry have expanded synthetic routes, enabling precise functionalization at positions 2, 4, and 5 of the pyrimidine ring. For instance, Kambe et al. demonstrated the synthesis of 5-cyano-4-oxo-6-aryl-2-thioxo-tetrahydropyrimidines via condensation of ethyl cyanoacetate, aldehydes, and thiourea. Such methodologies underpin the development of complex hybrids like N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide .

Evolution of Sulfonamide Compounds as Therapeutic Agents

Sulfonamides, characterized by a sulfonyl group attached to an amine, gained prominence in the 1930s with the discovery of Prontosil—the first synthetic antibiotic. Modern sulfonamides exploit the sulfonamide moiety’s ability to:

- Chelate metal ions in enzymatic active sites

- Enhance solubility via hydrogen bonding

- Serve as bioisosteres for carboxyl or phosphate groups

Notable applications include:

- Antibacterials : Sulfamethoxazole inhibits dihydropteroate synthase.

- Anticonvulsants : Zonisamide modulates voltage-gated sodium channels.

- Anticancer agents : Sulindac sulfone induces apoptosis via COX-2 inhibition.

The integration of sulfonamides into hybrid architectures, such as pyrimidine-sulfonamide conjugates, leverages their pharmacokinetic advantages while mitigating resistance mechanisms.

Emergence of Hybrid Molecule Approach in Drug Discovery

Hybrid molecules combine pharmacophores from distinct bioactive scaffolds to synergize mechanisms of action or improve target specificity. Pyrimidine-sulfonamide hybrids exemplify this strategy, merging the pyrimidine ring’s DNA-intercalation capacity with the sulfonamide group’s enzyme-inhibitory properties.

Key Advantages of Hybridization :

- Multi-Target Engagement : Simultaneous modulation of interconnected pathways (e.g., kinase inhibition and DNA damage).

- Reduced Toxicity : Enhanced selectivity through structural optimization.

- Overcoming Resistance : Novel binding modes evade existing resistance mutations.

For example, Abdelgawad et al. synthesized pyridine-pyrimidine hybrids that selectively inhibit COX-2 over COX-1, reducing gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs. Similarly, This compound ’s design likely targets dual pathways, given its pyrimidine (DNA/RNA interaction) and sulfonamide (enzyme inhibition) components.

Positioning of this compound in Current Research

This compound’s structure integrates three critical elements:

- 5-Chloropyrimidin-2-yloxy Group : Chlorine at position 5 enhances lipophilicity and metabolic stability, as seen in FGFR3 inhibitors.

- Piperidin-1-yl Moiety : The piperidine ring improves blood-brain barrier penetration and pharmacokinetics.

- N-Methylmethanesulfonamide : The sulfonamide group confers acidity (pKa ~10), facilitating ionic interactions with target proteins.

Therapeutic Hypotheses :

- Oncology : The 5-chloropyrimidine motif may intercalate DNA or inhibit kinases (e.g., FGFR3).

- Neurology : Piperidine derivatives often exhibit neuroprotective effects via σ-receptor modulation.

- Anti-Infectives : Sulfonamides disrupt folate biosynthesis in pathogens.

Current research on analogous compounds suggests This compound could address multi-drug-resistant cancers or microbial infections, pending further mechanistic studies.

Properties

IUPAC Name |

N-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O4S/c1-17(23(2,20)21)9-12(19)18-5-3-4-11(8-18)22-13-15-6-10(14)7-16-13/h6-7,11H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBFCNDLSAISRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Synthesis: : The synthesis begins with 5-chloropyrimidine, which undergoes a nucleophilic aromatic substitution reaction with a suitably protected piperidine derivative.

Intermediate Formation: : The piperidine derivative is then treated with an oxidizing agent to introduce the oxoethyl group.

Final Coupling: : N-methylmethanesulfonamide is introduced through a sulfonamide formation reaction, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.

Industrial Production Methods

Batch Process: : Industrially, the compound can be synthesized in a batch process where each step is carried out in separate reactors with intermediate purification steps.

Continuous Process: : Alternatively, a continuous process may be used, where the starting materials are continuously fed into a series of reactors and the final product is continuously extracted.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation reactions to yield various oxo derivatives, which can be useful intermediates in further synthetic transformations.

Reduction: : Reduction reactions can reduce the carbonyl group to a corresponding alcohol.

Common Reagents and Conditions Used

Oxidation Reagents: : KMnO4, Na2Cr2O7, or PCC.

Reduction Reagents: : NaBH4, LiAlH4.

Substitution Reagents: : Nucleophiles like alkoxides, thiolates, or amines.

Major Products Formed from These Reactions

Oxidation Products: : Various oxoethyl derivatives.

Reduction Products: : Corresponding alcohols.

Substitution Products: : Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is studied for its reactivity as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Key Reactions:

- Oxidation: Can yield corresponding oxides under specific conditions.

- Reduction: Modifies functional groups within the compound.

- Substitution: Undergoes nucleophilic or electrophilic substitutions, particularly at the pyrimidine and triazolopyrimidine rings.

Biology

Biologically, this compound is investigated for its potential interactions with biological targets such as enzymes and receptors. Its structural features suggest it could act as an inhibitor for specific enzymes involved in disease processes.

Potential Biological Activities:

- Enzyme Inhibition: May inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.

- Receptor Interaction: Potential interactions with various receptors could influence cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Therapeutic Applications:

- Anticancer Agents: Investigated for its potential to inhibit tumor growth by targeting CDKs.

- Neurological Disorders: Possible applications in treating conditions through receptor modulation.

Industry

Industrially, this compound may be utilized in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it versatile for various industrial applications.

Industrial Uses:

- Catalysis: Potential use in facilitating chemical reactions.

- Material Science: Development of new polymeric materials based on its structure.

Case Studies

-

Anticancer Research:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of similar piperidine compounds exhibited significant inhibition of CDK activity, suggesting that this compound could have similar effects . -

Neuropharmacology:

Research indicates that compounds with chloropyrimidine structures can influence neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact mechanism often involves the inhibition of key enzymes or the blocking of receptor sites, thereby altering cellular processes and signaling pathways.

Comparison with Similar Compounds

Compound 1: N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-nitrophenyl)methanesulfonamide ()

| Feature | Target Compound | Compound 1 |

|---|---|---|

| Core Structure | Piperidine-linked chloropyrimidine | Piperazine-linked chlorophenyl |

| Substituents | 5-Chloropyrimidine, N-methylsulfonamide | 5-Chloro-2-methylphenyl, 3-nitrophenyl |

| Key Differences | Chloropyrimidine offers π-π stacking | Nitrophenyl introduces strong electron-withdrawing effects |

| Potential Applications | Enzyme inhibition (halogen bonding) | Nitro groups may enhance redox activity |

Discussion : Compound 1 replaces the chloropyrimidine with a chlorophenyl group and adds a nitro substituent. The nitro group could improve membrane permeability but may increase metabolic instability compared to the target compound’s chloropyrimidine .

Sulfonamide Analogues

Compound 2: 1-(4-((6-(((5-Chloropyrimidin-2-yl)amino)methyl)-2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-N-methylmethanesulfonamide ()

| Feature | Target Compound | Compound 2 |

|---|---|---|

| Core Structure | Single pyrimidine ring | Bipyrimidine system |

| Substituents | 5-Chloropyrimidine | 5-Chloropyrimidine + trifluoromethyl |

| Key Differences | Simpler scaffold | Trifluoromethyl enhances lipophilicity |

| Potential Applications | Selective enzyme inhibition | Broader target affinity due to bipyrimidine |

Chloropyrimidine-Containing Compounds

Compound 3: N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide ()

| Feature | Target Compound | Compound 3 |

|---|---|---|

| Core Structure | Piperidine-chloropyrimidine conjugate | Benzoxazole fused ring |

| Substituents | N-methylsulfonamide | Chlorophenyl, dimethyl groups |

| Key Differences | Flexible piperidine linker | Rigid benzoxazole core |

| Potential Applications | Kinase or protease inhibition | Anti-inflammatory or antimicrobial uses |

Discussion : The benzoxazole core in Compound 3 introduces rigidity, which may limit conformational flexibility but improve binding specificity compared to the target compound’s piperidine linker .

Biological Activity

N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes a chloropyrimidine moiety, a piperidine ring, and a methanesulfonamide group, which together contribute to its biological activity.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | N-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |

| Molecular Formula | C13H19ClN4O4S |

| Molecular Weight | 336.83 g/mol |

| CAS Number | 2034330-33-9 |

The presence of the chloropyrimidine moiety is particularly noteworthy, as it has been implicated in various biological activities, including enzyme inhibition and potential antiviral properties.

Enzyme Inhibition

Research indicates that compounds containing chloropyrimidine derivatives can exhibit significant enzyme inhibitory activity. For instance, studies have shown that related compounds can inhibit the SARS-CoV-2 3CL protease, an essential enzyme for viral replication. Although specific data on this compound is limited, its structural similarities to known inhibitors suggest potential activity against similar targets .

Antiviral Properties

While direct studies on the antiviral properties of this specific compound are scarce, the broader class of chloropyrimidine-containing compounds has demonstrated antiviral effects. For example, certain chloropyridinyl esters have shown activity against SARS-CoV proteases, suggesting that modifications to the pyrimidine structure can enhance biological efficacy . Given the structural features of this compound, it is plausible that it may exhibit similar properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar functional groups:

- SARS-CoV Protease Inhibitors : A series of chloropyridinyl esters demonstrated IC50 values in the low nanomolar range against SARS-CoV protease. Such findings underscore the potential for this compound to act as an enzyme inhibitor in viral pathways .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the chloropyrimidine ring significantly affect enzyme inhibitory potency. For instance, substituents at specific positions can lead to enhanced or diminished activity, highlighting the importance of structural optimization in drug design .

- Cytotoxicity Studies : While many chloropyridinyl compounds exhibit promising biological activities, they also require assessment for cytotoxicity. Compounds tested often show CC50 values above 100 µM, indicating a need for careful evaluation of therapeutic windows .

Q & A

Q. Example Workflow :

| Step | Method | Purpose |

|---|---|---|

| 1 | DFT (B3LYP/6-31G*) | Optimize transition-state geometry |

| 2 | Molecular Dynamics | Simulate solvent effects |

| 3 | QSAR Modeling | Predict bioactivity of derivatives |

How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

Answer:

- Cross-Validation : Compare experimental data (e.g., HPLC retention times) with computational predictions (ACD/Labs Percepta) .

- Standardized Protocols : Adopt OECD guidelines for logP measurement (shake-flask vs. HPLC methods).

- Error Analysis : Investigate batch-to-batch variability in synthesis or impurities affecting solubility.

Case Study : Discrepancies in melting points may arise from polymorphic forms—use differential scanning calorimetry (DSC) to identify crystalline phases .

What experimental design (DoE) strategies are effective for optimizing reaction yields?

Answer:

- Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) to identify critical factors.

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent ratio vs. yield).

Reference : Statistical DoE methods reduce the number of experiments by 50–70% while maintaining robustness .

Q. Example DoE Table :

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 100°C |

| Catalyst (mol%) | 5% | 15% |

| Solvent (DMF:H2O) | 1:1 | 3:1 |

What safety protocols are critical when handling intermediates during synthesis?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods for sulfonamide intermediates.

- Waste Disposal : Neutralize acidic/byproduct streams before disposal.

- Emergency Protocols : Follow CHEMTREC guidelines for spills or exposure (e.g., immediate rinsing for eye contact) .

How can researchers validate the biological activity of derivatives while minimizing off-target effects?

Answer:

- Selectivity Profiling : Use kinase/GPCR panels to assess target specificity.

- Metabolic Stability Assays : Incubate derivatives with liver microsomes to predict in vivo clearance.

- Structural Analogs : Compare with patented compounds (e.g., PF-06465469 derivatives) to infer structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.